APN-PEG36-tetrazine

Description

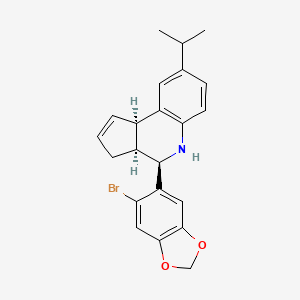

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCPACSSHFGOY-ZCCHDVMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343315 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392487-51-2 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Disclaimer: The compound (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a close structural analog of the well-researched G protein-coupled estrogen receptor (GPER) agonist, LNS8801, and its racemic form, G-1. Currently, there is a lack of specific published data for the 8-propan-2-yl derivative. Therefore, this guide infers its mechanism of action based on the extensive research conducted on LNS8801 and G-1. The core chemical scaffold is identical, with the variation lying in the substituent at the 8-position of the quinoline ring system. LNS8801 possesses an acetyl group at this position. It is presumed that the mechanism of action is highly conserved.

Executive Summary

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is projected to function as a potent and selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. Its mechanism of action, particularly in an oncology context, is centered on the activation of GPER-mediated signaling cascades that lead to the suppression of key oncogenes and immunomodulatory proteins. This results in direct anti-proliferative effects on tumor cells and enhancement of anti-tumor immunity.

Core Mechanism of Action: GPER Agonism

The primary molecular target of this compound class is the G Protein-Coupled Estrogen Receptor (GPER).[1][2][3][4] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor predominantly located in the endoplasmic reticulum and plasma membrane.[5] Upon binding, the agonist induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

Key Signaling Pathways

Activation of GPER by agonists like LNS8801 triggers multiple downstream pathways:

-

Suppression of c-Myc and PD-L1: This is a critical pathway for the compound's anti-cancer activity. GPER activation leads to the degradation of the c-Myc oncoprotein, a key driver of cellular proliferation.[6] The reduction in c-Myc levels, in turn, causes a decrease in the expression of Programmed Death-Ligand 1 (PD-L1).[6][7] PD-L1 is an immune checkpoint protein that tumor cells use to evade the host immune system. Its downregulation makes the tumor more susceptible to immune attack.[6]

-

PI3K/Akt Pathway: GPER activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism.[8][9][10]

-

cAMP Production: The compound is expected to stimulate the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[4][10][11]

-

Calcium Mobilization: GPER activation has been shown to induce the rapid mobilization of intracellular calcium, another important second messenger that influences a wide range of cellular functions.[8]

-

Mitotic Arrest: In some cancer cell types, such as uveal melanoma, LNS8801 has been shown to induce cell cycle arrest in the G2-M phase and disrupt the mitotic spindle apparatus, leading to apoptosis.[12]

The following diagram illustrates the primary signaling pathway implicated in the anti-tumor effects.

Quantitative Data

As data for the specific 8-propan-2-yl derivative is unavailable, the following table summarizes the reported bioactivity for the closely related racemic compound, G-1. This data provides a benchmark for the expected potency.

| Compound | Target | Assay Type | Value | Unit | Reference |

| G-1 | GPER | Radioligand Binding Assay (Ki) | 11 | nM | [4] |

| G-1 | GPER | Functional Assay (EC50) | ~10-100 | nM | Inferred from multiple studies |

Note: EC50 values can vary depending on the specific cell line and endpoint measured.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the mechanism of action of GPER agonists.

GPER Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of the test compound for the GPER.

Objective: To measure the ability of the test compound to displace a known radiolabeled ligand from the GPER.

Materials:

-

Cell membranes prepared from cells overexpressing GPER (e.g., Sf9 or HEK293 cells).

-

Radioligand: Typically [³H]estradiol or another suitable high-affinity GPER ligand.

-

Test Compound: (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, dissolved in DMSO.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

96-well plates and filtration apparatus.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known GPER ligand like G-1).

-

Add the GPER-containing cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for this protocol.

Western Blot for c-Myc and PD-L1 Downregulation

Objective: To qualitatively and quantitatively assess the effect of the compound on the protein levels of c-Myc and PD-L1 in cancer cells.

Materials:

-

Cancer cell line known to express GPER (e.g., melanoma, pancreatic cancer cell lines).

-

Cell culture reagents.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against c-Myc, PD-L1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Culture the selected cancer cells to an appropriate confluency.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for c-Myc or PD-L1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the levels of c-Myc and PD-L1 to the loading control.

Conclusion

The mechanism of action for (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is strongly predicted to be centered on its role as a GPER agonist. By activating GPER, it initiates signaling cascades that suppress the oncogenic transcription factor c-Myc, leading to a reduction in PD-L1 expression. This dual action inhibits tumor cell proliferation and enhances the ability of the immune system to recognize and eliminate cancer cells. Further preclinical and clinical studies on this specific analog are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. LNS8801: An Enantiomerically Pure Agonist of the G Protein–Coupled Estrogen Receptor Suitable for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. linnaeustx.com [linnaeustx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Activation of G protein-coupled estrogen receptor signaling inhibits melanoma and improves response to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC) through the PI3K/NOS/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The GPER Agonist LNS8801 Induces Mitotic Arrest and Apoptosis in Uveal Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

G-1 Compound: A Technical Guide to its Discovery, Mechanism, and Application

Introduction

The G-1 compound, scientifically known as 1-[4-(6-Bromobenzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a pioneering molecule in the study of non-classical estrogen signaling. Its discovery as the first selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has been instrumental in elucidating the receptor's physiological and pathological roles independent of the classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth overview of the G-1 compound, covering its history, synthesis, biological activity, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced field of estrogen receptor biology and its therapeutic potential.

Discovery and History

The journey to understanding GPER-mediated signaling was significantly advanced by a combined virtual and biomolecular screening effort that identified G-1 as a selective agonist for this receptor. Prior to the discovery of G-1, the specific functions of GPER were challenging to distinguish from those of ERα and ERβ due to the overlapping ligand specificity of 17β-estradiol. G-1's ability to activate GPER without engaging the classical estrogen receptors provided a critical tool to dissect these distinct signaling pathways. This breakthrough has spurred a wave of research into GPER's involvement in a wide array of physiological processes, including cardiovascular function, neuroprotection, and cancer progression.

Quantitative Data Summary

The following table summarizes key quantitative data for the G-1 compound, providing a comparative overview of its binding affinity and functional potency.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 11 nM | ||

| EC50 | 2 nM | ||

| IC50 (Migration) | 0.7 nM | SKBr3 cells | |

| IC50 (Migration) | 1.6 nM | MCF-7 cells |

Note: Ki (inhibitor constant) reflects the binding affinity of G-1 to GPER. EC50 (half maximal effective concentration) indicates the concentration of G-1 required to elicit a half-maximal response. IC50 (half maximal inhibitory concentration) represents the concentration of G-1 needed to inhibit a specific biological process by 50%.

Experimental Protocols

Chemical Synthesis of G-1

The synthesis of G-1 is achieved through a highly efficient, diastereoselective Sc(III)-catalyzed aza-Diels-Alder cyclization. Two primary methods, a multicomponent approach and a stepwise procedure, have been described.

Method B: Stepwise Cyclization (General Procedure)

-

Imine Formation: Aniline (1 mmol) and aldehyde (1 mmol) are dissolved in methanol (2 cm³). The solvent is then removed in vacuo to yield a viscous oil. This oil is heated at 170–180 °C under an argon atmosphere for 5 minutes to form the corresponding imine.

-

Cyclization: The resulting imine is dissolved in a specified solvent (4 cm³). To this solution, cyclopentadiene (0.330 g, 5.0 mmol) and a solution of scandium triflate (0.049 g, 0.1 mmol) in the solvent (0.5 mL) are added.

-

Reaction: The reaction mixture is stirred at a specified temperature for 2–15 hours.

-

Purification: The volatile components are removed in vacuo. The residue is then purified by preparative silica gel column chromatography.

Synthesis of 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5, 9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethanone (G-1)

Following Method B, the imine 2 (0.346 g, 1 mmol) and cyclopentadiene (0.330 g, 5.0 mmol) are mixed in DCM (4 cm³). A catalytic amount of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2 cm³) is added, and the mixture is stirred at 0 °C for 4.0 hours. After removal of volatiles, the residue is purified by preparative silica gel column chromatography using ethyl acetate/hexanes (10:90) to yield G-1 as a white solid (0.390 g, 95% yield, endo:exo = 98:02).

In Vitro and In Vivo Experimental Approaches

The characterization of G-1's biological activity involves a range of in vitro and in vivo assays. While specific, detailed protocols are often method- and lab-dependent, the general approaches are outlined below.

In Vitro Studies:

-

Binding Assays: To determine the binding affinity (Ki) of G-1 to GPER, competitive binding assays are typically performed using radiolabeled ligands.

-

Signaling Assays: To measure the functional potency (EC50), various assays are employed to detect downstream signaling events upon GPER activation. A common method involves measuring the increase in intracellular calcium concentration ([Ca²⁺]c) using fluorescent calcium indicators like Fluo-4.

-

Cell Migration Assays: The inhibitory effect of G-1 on cancer cell migration (IC50) can be assessed using Boyden chamber assays or wound-healing assays.

-

Cell Cycle Analysis: The impact of G-1 on cell cycle progression is analyzed by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.

In Vivo Studies:

-

Animal Models: To evaluate the therapeutic potential of G-1, various animal models of diseases such as multiple sclerosis and cancer are utilized.

Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic actions of classical estrogen receptors. One of the well-characterized pathways involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Upon G-1 binding, GPER activates a Gs-coupled pathway, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. This is often accompanied by a rapid increase in intracellular calcium, mobilized from endoplasmic reticulum stores. A key event in GPER signaling is the involvement of Src, a non-receptor tyrosine kinase. Activated Src can cleave matrix metalloproteinases (MMPs), which in turn release heparin-binding EGF-like growth factor (HB-EGF). The released HB-EGF then binds to and activates EGFR, leading to the activation of downstream pathways such as the ERK1/2 signaling cascade. This complex signaling network ultimately influences a variety of cellular processes, including proliferation, migration, and apoptosis.

Mandatory Visualizations

Caption: GPER signaling pathway initiated by G-1.

Caption: Experimental workflow for G-1 characterization.

The Structure and Function of G-1: A Selective GPER Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in a myriad of physiological and pathological processes. Its selective activation by agonists, such as the non-steroidal compound G-1, has opened new avenues for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and metabolic syndromes. This guide provides a comprehensive overview of the structure of the G-1 agonist, its interaction with GPER, the downstream signaling cascades it initiates, and the experimental protocols used for its characterization.

The Core Structure of G-1

G-1, with the chemical name 1-[4-(6-bromobenzo[1]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a potent and selective GPER agonist. Its core structure is a tetrahydro-3H-cyclopenta[c]quinoline scaffold. This central motif provides the rigid framework necessary for high-affinity binding to the GPER receptor.

Key structural features of G-1 that are crucial for its agonist activity include:

-

Tetrahydro-3H-cyclopenta[c]quinoline Scaffold: This rigid, multi-cyclic system is the foundational element of G-1 and related GPER modulators.

-

Ethanone Moiety: The acetyl group at the 8-position of the quinoline ring is a critical determinant of G-1's agonist properties. Its absence, as seen in the related compound G15, results in an antagonistic effect at the GPER. This suggests that the ethanone group is involved in a key interaction within the receptor's binding pocket that stabilizes the active conformation.

-

6-Bromobenzo[1]dioxol-5-yl Group: This bulky, lipophilic group at the 4-position of the quinoline ring contributes to the high binding affinity of G-1. The bromine atom and the dioxole ring likely engage in specific hydrophobic and halogen bonding interactions within the GPER binding site.

-

Stereochemistry: The specific stereoisomeric configuration of the chiral centers within the tetrahydro-3H-cyclopenta[c]quinoline scaffold is important for optimal binding and activation of GPER. The (±)-1-[(3aR,4S,9bS*)...] designation indicates a specific relative stereochemistry that is preferred for GPER agonism.

Quantitative Data for G-1 and Related Compounds

The following table summarizes key quantitative data for G-1 and other relevant GPER ligands, providing a comparative overview of their binding affinities and functional potencies.

| Compound | Target | Assay Type | Value | Units | Reference |

| G-1 | GPER | Ki | 11 | nM | |

| G-1 | GPER | EC50 | 2 | nM | |

| G-1 | SKBr3 cell migration | IC50 | 0.7 | nM | |

| G-1 | MCF-7 cell migration | IC50 | 1.6 | nM | |

| G15 (Antagonist) | GPER | Ki | 20 | nM | |

| 17β-Estradiol | GPER | Ki | 6 | nM |

GPER Signaling Pathways Activated by G-1

Upon binding of G-1, GPER undergoes a conformational change that triggers a cascade of intracellular signaling events. These pathways are complex and can vary depending on the cell type and context. The primary signaling axes initiated by G-1 binding to GPER are depicted in the diagram below.

Caption: GPER signaling pathways activated by G-1.

Experimental Protocols

The characterization of G-1 and other GPER agonists relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells endogenously or recombinantly expressing GPER (e.g., SKBR3, HEK293-GPER).

-

Harvest cells and homogenize in ice-cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 1-2 nM [³H]-Estradiol).

-

Add increasing concentrations of the unlabeled competitor (G-1).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation in many cell types.

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation:

-

Plate GPER-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of G-1 into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the G-1 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Assay

This assay quantifies the change in intracellular cyclic AMP (cAMP) levels in response to G-1, which can either increase or decrease depending on the G protein subtype (Gαs or Gαi) to which GPER is coupled in a particular cell type.

Detailed Methodology:

-

Cell Stimulation:

-

Seed GPER-expressing cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with varying concentrations of G-1 for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the logarithm of the G-1 concentration and fit to a dose-response curve to determine the EC50.

-

Conclusion

G-1 has proven to be an invaluable tool for elucidating the physiological and pathological roles of GPER. Its well-defined chemical structure, characterized by a tetrahydro-3H-cyclopenta[c]quinoline scaffold and a critical ethanone moiety, provides a foundation for the rational design of novel GPER-targeted therapeutics. The detailed experimental protocols and an understanding of the intricate signaling pathways activated by G-1 are essential for researchers and drug development professionals seeking to harness the therapeutic potential of GPER modulation. As research in this field continues to advance, the insights gained from studying G-1 will undoubtedly pave the way for the development of innovative treatments for a wide range of diseases.

References

G-1 Compound: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Selective GPER Agonist

Abstract

The G-1 compound, a novel non-steroidal small molecule, has emerged as a critical tool in cellular and molecular biology research. Its high selectivity as an agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30, has enabled significant advancements in understanding the non-genomic signaling pathways of estrogens. This technical guide provides a comprehensive overview of the G-1 compound, including its chemical identity, mechanism of action, and detailed experimental protocols for its application in research. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPER signaling and its physiological and pathological implications.

Chemical Identity and Synonyms

The G-1 compound is a well-characterized synthetic molecule with a specific chemical structure. Its systematic IUPAC name and various synonyms are provided below.

| Identifier | Value |

| IUPAC Name | (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone[1] |

| Synonyms | G-1, LNS 8801 |

| CAS Number | 881639-98-1[1][2] |

| Molecular Formula | C₂₁H₁₈BrNO₃[2] |

| Molecular Weight | 412.28 g/mol [2] |

Quantitative Data

The G-1 compound exhibits high affinity and selectivity for GPER. The following table summarizes key quantitative data regarding its biological activity.

| Parameter | Cell Line/System | Value | Reference |

| Ki (Binding Affinity) | GPR30 | 11 nM | [1][2][3][4] |

| EC₅₀ (Potency) | GPER | 2 nM | [1][2] |

| IC₅₀ (Migration Inhibition) | SKBr3 cells | 0.7 nM | [1][2][5] |

| IC₅₀ (Migration Inhibition) | MCF-7 cells | 1.6 nM | [1][2][5] |

| IC₅₀ (Cell Proliferation) | A549 cells | 20 µM (at 72h) | [3] |

Mechanism of Action and Signaling Pathways

G-1 exerts its biological effects by selectively binding to and activating GPER, a seven-transmembrane receptor. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-genomic estrogenic responses.[6]

Upon activation by G-1, GPER initiates a cascade of intracellular signaling events. This complex network of pathways ultimately dictates the cellular response, which can include regulation of proliferation, apoptosis, migration, and calcium mobilization.[4][5]

The primary signaling pathways activated by the G-1/GPER complex include:

-

Adenylate Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][3]

-

EGFR Transactivation: A key mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through the activation of Src, a non-receptor tyrosine kinase, which leads to the cleavage of membrane-bound pro-heparin-binding EGF-like growth factor (pro-HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR.[2][3]

-

MAPK/ERK Pathway: Transactivation of EGFR by the GPER signaling cascade subsequently activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and survival.[2][3]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial downstream effector of GPER activation. This pathway is essential for cell survival, growth, and proliferation.[2][3]

-

Calcium Mobilization: G-1 binding to GPER can trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[4][7] This is mediated through the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Below is a diagram illustrating the major signaling pathways activated by the G-1 compound through GPER.

Detailed Experimental Protocols

The following protocols provide a general framework for common in vitro and in vivo experiments utilizing the G-1 compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of G-1 Stock Solutions

-

Materials: G-1 compound, Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution of G-1 (e.g., 10 mM) by dissolving the appropriate amount of G-1 powder in high-quality, anhydrous DMSO.

-

Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for long-term storage.

-

Cell Viability Assay (Resazurin-based)

-

Materials: Cells of interest, complete culture medium, 96-well plates, G-1 compound, Resazurin-based assay kit.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of G-1 in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Replace the culture medium with the medium containing different concentrations of G-1 or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the resazurin reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Materials: Cells of interest, complete culture medium, 6-well plates, sterile p200 pipette tip or a specialized scratch tool, G-1 compound.

-

Procedure:

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of G-1 or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure to quantify cell migration.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Materials: Cells of interest, complete culture medium, 6-well plates, G-1 compound, PBS, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).

-

Procedure:

-

Seed cells in 6-well plates and treat them with G-1 or vehicle control for the desired duration.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry.

-

Western Blot Analysis

-

Materials: Cells of interest, complete culture medium, G-1 compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary and secondary antibodies, ECL detection reagents.

-

Procedure:

-

Treat cells with G-1 or vehicle control as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Studies in Rodent Models

-

Materials: Animal model (e.g., mice, rats), G-1 compound, appropriate vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).

-

Procedure:

-

Prepare the G-1 formulation for in vivo administration. A common formulation involves dissolving G-1 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] The final concentration should be adjusted based on the desired dosage and the animal's weight.

-

Administer G-1 to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Monitor the animals for the duration of the experiment, assessing relevant physiological or pathological parameters.

-

At the end of the study, collect tissues or blood samples for further analysis (e.g., histology, western blotting, ELISA). Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of the G-1 compound on a specific cellular process.

Conclusion

The G-1 compound is an invaluable pharmacological tool for elucidating the complex signaling pathways mediated by GPER. Its high selectivity allows for the specific interrogation of non-genomic estrogenic responses in a wide range of biological systems. This technical guide provides a foundational resource for researchers utilizing G-1, offering detailed information on its properties, mechanism of action, and standardized experimental protocols. Adherence to these guidelines will facilitate reproducible and robust experimental outcomes, contributing to a deeper understanding of GPER's role in health and disease.

References

- 1. G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]

- 6. GPER - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]

An In-depth Technical Guide to G-1 GPER Agonist Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. G-1, a selective GPER agonist, has become an invaluable tool for elucidating the intricate downstream signaling cascades initiated by this receptor. This technical guide provides a comprehensive overview of the core signaling pathways activated by G-1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Core Signaling Pathways Activated by G-1

Upon binding of G-1, GPER initiates a rapid and complex network of intracellular signaling events. These cascades are highly cell-type specific but generally converge on several key pathways that regulate a wide array of cellular processes, including proliferation, migration, and apoptosis. The primary signaling axes are detailed below.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A pivotal and rapid signaling event following G-1 mediated GPER activation is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process serves as a major hub, connecting GPER to downstream mitogenic signaling.

-

Mechanism: GPER activation by G-1 leads to the activation of Gβγ subunits of heterotrimeric G proteins. This triggers the activation of Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave membrane-anchored heparin-binding EGF (HB-EGF), releasing soluble HB-EGF into the extracellular space. Soluble HB-EGF then binds to and activates EGFR, initiating its downstream signaling cascades.

-

Key Downstream Effectors: The primary consequence of EGFR transactivation is the activation of the MAPK/ERK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that is frequently activated by G-1 through GPER, playing a crucial role in cell proliferation and survival.

-

Mechanism: Following EGFR transactivation, the activated EGFR recruits adaptor proteins such as Grb2 and Sos, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade, activating Raf, which then phosphorylates and activates MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2 (also known as p44/42 MAPK).

-

Cellular Outcomes: Activated ERK1/2 translocates to the nucleus and phosphorylates a variety of transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway

The PI3K/Akt pathway is another critical downstream effector of G-1/GPER signaling, primarily involved in promoting cell survival and inhibiting apoptosis.

-

Mechanism: Activated EGFR, following its transactivation by GPER, can directly activate the p85 regulatory subunit of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt.

-

Cellular Outcomes: Activated Akt phosphorylates a wide range of substrates that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and activating anti-apoptotic factors.

Adenylyl Cyclase / cAMP / Protein Kinase A (PKA) Pathway

G-1 can also modulate intracellular levels of cyclic adenosine monophosphate (cAMP) through the adenylyl cyclase pathway, which can have varied effects depending on the cellular context.

-

Mechanism: GPER can couple to Gs alpha subunits of heterotrimeric G proteins. Upon G-1 binding, the activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Cellular Outcomes: PKA can phosphorylate numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in a variety of cellular processes. In some contexts, this pathway can lead to cell proliferation.

Intracellular Calcium Mobilization

Rapid increases in intracellular calcium concentration ([Ca2+]i) are a hallmark of G-1-mediated GPER activation.

-

Mechanism: GPER activation can lead to the activation of phospholipase C (PLC), which cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Cellular Outcomes: The rise in intracellular calcium can activate various calcium-dependent enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases, which in turn modulate a diverse range of cellular functions.

Quantitative Data for G-1

The following tables summarize key quantitative parameters for the GPER-selective agonist G-1 across various cell lines and assays.

Table 1: Binding Affinity and Potency of G-1

| Parameter | Cell Line/System | Value | Reference |

| Ki | GPER-transfected COS7 cells | 11 nM | |

| EC50 (Calcium Mobilization) | GPER-transfected COS7 cells | 2 nM | |

| IC50 (Migration Inhibition) | SKBr3 cells | 0.7 nM | |

| IC50 (Migration Inhibition) | MCF-7 cells | 1.6 nM | |

| IC50 (Cell Viability) | OV90 cells | 1.06 µM | |

| IC50 (Cell Viability) | OVCAR420 cells | 6.97 µM | |

| IC50 (Cell Viability) | FT190 cells | 2.58 µM |

Table 2: Effective Concentrations of G-1 in Functional Assays

| Assay | Cell Line | G-1 Concentration | Observed Effect | Reference |

| ERK Phosphorylation | HCCLM3 cells | 1 µM | Increased phosphorylation | |

| Akt Phosphorylation | HCCLM3 cells | 1 µM | Increased phosphorylation | |

| Cell Cycle Arrest | MCF-1 cells | Not specified | G1 phase arrest | |

| Apoptosis | Jurkat cells | > 500 nM | Induction of apoptosis | |

| cAMP Production | Neurons | Dose-dependent | Increased cAMP levels | |

| Calcium Mobilization | Jurkat cells | 1 µM | Rapid increase in cytosolic Ca2+ |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of G-1's signaling pathways.

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with G-1 at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in microcentrifuge tubes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

cAMP Immunoassay

This protocol describes the measurement of intracellular cAMP levels.

-

Cell Culture and Treatment: Plate cells in a 96-well plate and grow to near confluency. Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

G-1 Stimulation: Add G-1 at various concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP immunoassay kit.

-

cAMP Measurement: Perform the cAMP measurement according to the manufacturer's instructions for the chosen kit (e.g., a competitive ELISA-based assay). This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cAMP concentration based on a standard curve.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium levels.

-

Cell Preparation: Plate cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with the buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader with kinetic reading capabilities.

-

G-1 Stimulation: Add G-1 to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Visualizing G-1 Downstream Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by the G-1 GPER agonist.

Caption: Overview of G-1 GPER agonist downstream signaling pathways.

Caption: EGFR transactivation pathway initiated by G-1.

Caption: MAPK/ERK and PI3K/Akt signaling downstream of EGFR.

Caption: cAMP and Calcium signaling pathways.

Conclusion

The GPER-selective agonist G-1 activates a multifaceted network of downstream signaling pathways, with EGFR transactivation serving as a central node leading to the activation of the MAPK/ERK and PI3K/Akt cascades. Concurrently, G-1 can modulate intracellular cAMP levels and trigger the release of calcium from intracellular stores. The specific cellular outcomes of GPER activation are highly context-dependent, reflecting the complexity of its signaling network. This guide provides a foundational understanding of these pathways, supported by quantitative data and experimental protocols, to aid researchers in the ongoing exploration of GPER as a therapeutic target.

The G-1 Compound: A Targeted Approach in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, across various cancer types. Preclinical evidence demonstrates its potential as an anti-neoplastic agent through mechanisms including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways. This document summarizes the quantitative data on G-1's effectiveness, provides detailed experimental protocols for key assays, and visualizes the intricate signaling networks it influences.

Efficacy of G-1 Across Various Cancer Types

G-1 has demonstrated anti-tumor effects in a range of cancer cell lines and in vivo models. Its efficacy is often linked to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis. The following tables summarize the quantitative data available on the effects of G-1.

In Vitro Cytotoxicity of G-1

| Cancer Type | Cell Line | IC50 (µM) | Assay | Citation |

| Adrenocortical Carcinoma | H295R | ~1 | Cell Viability Assay | [1] |

| Breast Cancer | MDA-MB-231 | Not explicitly stated, effective at 1 µM | Cell Proliferation Assay | [2] |

| Mantle Cell Lymphoma | Jeko-1, Mino | Effective at 0.4 - 8 µM | CCK-8 Assay | [2][3] |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | ≥0.5 | Resazurin-based metabolic assay |

G-1 Induced Cell Cycle Arrest

| Cancer Type | Cell Line | Phase of Arrest | Key Protein Changes | Citation |

| Adrenocortical Carcinoma | H295R | G2 | ↓ Cyclin E, ↑ Cyclin B1 | |

| Mantle Cell Lymphoma | Jeko-1, Rec-1, Mino | G2/M | Not explicitly stated | [2] |

| Ovarian Cancer | A2780 | G2/M | Not explicitly stated | [4] |

| Breast Cancer | MCF-7 | G2/M | Not explicitly stated | [5] |

G-1 Induced Apoptosis

| Cancer Type | Cell Line | Percentage of Apoptotic Cells | Key Protein Changes | Citation |

| Adrenocortical Carcinoma | H295R | ~40% after 48h | Not explicitly stated | |

| Breast Cancer | MDA-MB-231, MCF7 | Not explicitly quantified | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [2] |

| Mantle Cell Lymphoma | Jeko-1, Mino | Not explicitly quantified | Activation of caspases | [2] |

In Vivo Tumor Growth Inhibition by G-1

| Cancer Type | Animal Model | G-1 Treatment | Tumor Growth Inhibition | Citation |

| Adrenocortical Carcinoma | H295R Xenograft (mice) | Not specified | Significant reduction in tumor volume | |

| Mantle Cell Lymphoma | Mino-SCID Xenograft (mice) | Not specified | Significantly reduced tumor size | [2][3] |

Key Signaling Pathways Modulated by G-1

G-1's anti-cancer effects are mediated through the modulation of several critical signaling pathways. These can be both GPER-dependent and independent.

GPER-Dependent Signaling

Activation of GPER by G-1 can initiate a cascade of downstream signaling events. In many cancer types, this leads to the activation of the MAPK/ERK pathway and the PI3K/AKT pathway, which can have context-dependent effects on cell proliferation and survival.

PI3K/AKT/mTOR Pathway

In breast cancer, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. G-1 has been shown to inhibit this pathway, contributing to its anti-proliferative effects.[6][7][8]

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. In prostate cancer, G-1 has been shown to modulate this pathway, leading to anti-tumor effects.[9][10][11]

NF-κB Pathway in Mantle Cell Lymphoma

In mantle cell lymphoma, G-1 has been shown to down-regulate the NF-κB pathway, which is crucial for the survival and proliferation of these cancer cells.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of G-1 on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

G-1 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of G-1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after G-1 treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

G-1 compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with G-1 at the desired concentration and time points.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of G-1 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

G-1 compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with G-1.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To analyze the expression of specific proteins (e.g., cyclins, apoptosis markers, signaling proteins) after G-1 treatment.

Materials:

-

G-1 treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-p-ERK, anti-p-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of cell lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of G-1.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

G-1 compound formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer G-1 (at a predetermined dose and schedule, e.g., intraperitoneal injection daily or several times a week) or vehicle control to the respective groups.

-

Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).

-

Calculate the percentage of tumor growth inhibition.

Conclusion

The G-1 compound exhibits significant anti-cancer activity across a spectrum of malignancies in preclinical models. Its ability to induce cell cycle arrest and apoptosis, coupled with its modulation of key oncogenic signaling pathways, underscores its potential as a therapeutic agent. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of G-1 in oncology. This guide provides a comprehensive overview of the current understanding of G-1's efficacy and mechanisms of action, serving as a valuable resource for the scientific and drug development communities.

References

- 1. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Mantle Cell Lymphoma Growth in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges [mdpi.com]

- 7. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]

G-1: A Novel Therapeutic Avenue for Obesity – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity has reached epidemic proportions globally, creating an urgent need for novel and effective therapeutic interventions. The G protein-coupled estrogen receptor (GPER), a seven-transmembrane receptor, has emerged as a promising target for metabolic diseases. G-1, a selective GPER agonist, has demonstrated significant potential as an anti-obesity agent in preclinical studies. This technical guide provides a comprehensive overview of the current state of research on G-1 as a potential therapeutic agent for obesity, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Introduction: G-1 and the G Protein-Coupled Estrogen Receptor (GPER)

G-1 is a synthetic, non-steroidal, small molecule that acts as a selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the endoplasmic reticulum and plasma membrane, mediating rapid, non-genomic estrogenic signaling.[1][2][3][4][5] GPER is expressed in various tissues critical for metabolic regulation, including adipose tissue, skeletal muscle, liver, and the pancreas. Its activation has been shown to influence glucose homeostasis, lipid metabolism, and energy expenditure, making it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action: GPER Signaling in Metabolic Regulation

The therapeutic effects of G-1 in the context of obesity are mediated through the activation of GPER and its downstream signaling cascades. Upon binding of G-1, GPER initiates a series of intracellular events that collectively contribute to improved metabolic health.

GPER Signaling Pathways

Activation of GPER by G-1 leads to the stimulation of multiple signaling pathways that can vary depending on the cell type. Key pathways implicated in the metabolic effects of G-1 include:

-

cAMP/PKA Pathway: GPER activation can lead to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This pathway is known to play a role in regulating lipolysis in adipocytes and glucose metabolism.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is another downstream target of GPER signaling. Activation of ERK1/2 can influence cell proliferation, differentiation, and metabolism.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of glucose uptake and metabolism. GPER activation has been shown to engage this pathway, contributing to improved insulin sensitivity.

-

eNOS Activation: GPER signaling can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO has various metabolic benefits, including improved insulin signaling and mitochondrial biogenesis.

Preclinical Efficacy of G-1 in Obesity Models

The anti-obesity effects of G-1 have been primarily investigated in mouse models of diet-induced obesity (DIO) and postmenopausal obesity (ovariectomized mice). These studies have consistently demonstrated the potential of G-1 to improve metabolic parameters.

Effects on Body Weight and Composition

Treatment with G-1 has been shown to reduce body weight and fat mass in female mouse models of obesity. In ovariectomized (OVX) female mice, G-1 treatment leads to a significant reduction in body weight and fat mass compared to vehicle-treated controls.[1][2][3][4][5] Similarly, in diet-induced obese (DIO) female mice, G-1 administration results in weight loss. Interestingly, in DIO male mice, G-1 does not induce weight loss but prevents further weight gain.[1][2][3][4][5]

Table 1: Effect of G-1 on Body Weight and Fat Mass in Preclinical Models

| Model | Treatment | Duration | Change in Body Weight | Change in Fat Mass | Reference |

| Ovariectomized (OVX) C57BL/6J Female Mice | G-1 (8 mg/kg/day) | 4 weeks | ↓ ~15% vs. vehicle | ↓ ~25% vs. vehicle | [1][2][3][4][5] |

| Diet-Induced Obese (DIO) C57BL/6J Female Mice | G-1 (8 mg/kg/day) | 4 weeks | ↓ ~10% vs. vehicle | ↓ ~20% vs. vehicle | [1][5] |

| Diet-Induced Obese (DIO) C57BL/6J Male Mice | G-1 (8 mg/kg/day) | 4 weeks | Prevented further gain | Not reported | [1][2][3][4][5] |

Effects on Energy Expenditure

A key mechanism underlying the anti-obesity effects of G-1 is the enhancement of energy expenditure. Studies using indirect calorimetry have shown that G-1 treatment increases oxygen consumption (VO2) and energy expenditure in OVX female mice, without significantly altering food intake or locomotor activity.[1][2][3][4][5]

Table 2: Effect of G-1 on Energy Expenditure and Metabolic Parameters

| Model | Parameter | G-1 Treatment | Vehicle Control | p-value | Reference |

| OVX C57BL/6J Female Mice | VO2 (ml/kg/hr) | ~2500 | ~2200 | <0.05 | [1][2][3][4][5] |

| Energy Expenditure (kcal/day/kg) | ~12 | ~10.5 | <0.05 | [1][2][3][4][5] | |

| RER (VCO2/VO2) | No significant change | No significant change | NS | [1][2][3][4][5] |

Effects on Glucose Homeostasis and Insulin Sensitivity

G-1 has demonstrated beneficial effects on glucose metabolism. In both OVX and DIO mouse models, G-1 treatment improves glucose tolerance, as assessed by oral glucose tolerance tests (OGTT).[1][2][3][4][5] Furthermore, G-1 has been shown to lower fasting blood glucose and insulin levels, suggesting improved insulin sensitivity.

Table 3: Effect of G-1 on Glucose Homeostasis

| Model | Parameter | G-1 Treatment | Vehicle Control | p-value | Reference |

| OVX C57BL/6J Female Mice | Fasting Glucose (mg/dL) | ~100 | ~125 | <0.05 | [1][2][3][4][5] |

| Fasting Insulin (ng/mL) | ~0.5 | ~1.0 | <0.05 | [1][2][3][4][5] | |

| OGTT AUC | Significantly lower | Higher | <0.05 | [1][2][3][4][5] | |

| DIO C57BL/6J Male Mice | OGTT AUC | Significantly lower | Higher | <0.05 | [1][2][3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of G-1.

Animal Models and G-1 Administration

-

Animals: C57BL/6J mice are commonly used. For diet-induced obesity models, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity. For postmenopausal obesity models, female mice undergo bilateral ovariectomy.

-

G-1 Administration: G-1 is typically dissolved in a vehicle such as DMSO and then diluted in saline or corn oil. Administration is often via subcutaneous or intraperitoneal injection at a specified dose (e.g., 8 mg/kg/day).

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.

-

Baseline Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.

-

Glucose Administration: A solution of D-glucose (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

Indirect Calorimetry

-

Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.

-

Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.

-

Data Analysis: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the VO2 and VCO2 data. Locomotor activity is also monitored simultaneously.

Histological Analysis of Adipose Tissue

-

Tissue Collection and Fixation: Adipose tissue depots (e.g., gonadal, inguinal) are dissected, weighed, and fixed in 10% neutral buffered formalin.

-

Processing and Embedding: Tissues are dehydrated through a series of ethanol grades, cleared with xylene, and embedded in paraffin.

-

Sectioning and Staining: 5-µm sections are cut and stained with hematoxylin and eosin (H&E).

-

Imaging and Analysis: Stained sections are imaged using a light microscope. Adipocyte size and number can be quantified using image analysis software.

Clinical Development and Future Directions

To date, the investigation of G-1 as a therapeutic agent for obesity has been limited to preclinical studies. There is currently no publicly available information on completed or ongoing clinical trials of G-1 for the treatment of obesity in humans. The promising results from animal models, however, provide a strong rationale for advancing G-1 or other GPER-selective agonists into clinical development.

Future research should focus on:

-

Clinical Trials: Phase I clinical trials are necessary to establish the safety, tolerability, and pharmacokinetic profile of G-1 in humans. Subsequent trials will be needed to evaluate its efficacy in promoting weight loss and improving metabolic parameters in individuals with obesity.

-

Long-term Safety: The long-term effects of chronic GPER activation need to be thoroughly investigated.

-

Combination Therapies: Exploring the potential of G-1 in combination with other anti-obesity medications could lead to enhanced efficacy.

-

Translational Studies: Further research is needed to understand the expression and function of GPER in human adipose tissue and its relevance to obesity pathogenesis.

Conclusion

The GPER-selective agonist G-1 has emerged as a promising preclinical candidate for the treatment of obesity. Its ability to reduce body weight and fat mass, increase energy expenditure, and improve glucose homeostasis, without the feminizing effects of traditional estrogen therapies, highlights its therapeutic potential. The detailed experimental protocols and signaling pathways described in this guide provide a framework for further research and development in this area. While clinical data is currently lacking, the robust preclinical evidence warrants the continued investigation of G-1 and the GPER pathway as a novel strategy to combat the global obesity epidemic.

References

Methodological & Application

Application Notes and Protocols for G-1 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, for use in in vitro experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Introduction

G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes. Due to its hydrophobic nature, proper solubilization is critical for its use in aqueous cell culture environments.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Solvent/Conditions | Source(s) |

| Ki for GPER | 11 nM | Cell-free assay | [1] |

| Solubility in DMSO | 20 mg/mL | [2] | |

| 82 mg/mL (198.89 mM) | Use fresh DMSO to avoid moisture absorption which reduces solubility. | [1] | |

| 50 mg/mL (121.28 mM) | Sonication is recommended. | [3] | |

| Solubility in DMF | 30 mg/mL | [2] | |

| Solubility in Ethanol | 1 mg/mL | [2] | |

| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] | |

| Solubility in Water | Insoluble | [1] | |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | To avoid cytotoxicity. A DMSO-only control should always be included. | [4][5][6] |

| Example In Vitro Working Concentrations | 10 µM - 100 µM | Reduces cell proliferation in H295R cells. | [3] |

| 20 µM | Induces apoptosis in A549 cells. | [3] |

Experimental Protocols

Protocol for Dissolving G-1 for In Vitro Cell Culture Experiments

Materials:

-

G-1 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Cell culture medium appropriate for your cell line

Procedure for Preparing a Concentrated Stock Solution (e.g., 10 mM):

-

Calculate the required mass of G-1:

-

The molecular weight of G-1 is 412.28 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 412.28 g/mol = 0.0041228 g = 4.12 mg

-

-

-

Weighing G-1:

-

Carefully weigh out the calculated amount of G-1 powder in a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of sterile, anhydrous DMSO to the G-1 powder. For a 10 mM stock, add 1 mL of DMSO to 4.12 mg of G-1.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the G-1 does not fully dissolve, sonicate the solution for 5-10 minutes.[3]

-

-

Sterilization and Storage:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as it may lead to loss of the compound.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Procedure for Preparing a Working Solution for Cell Treatment:

-